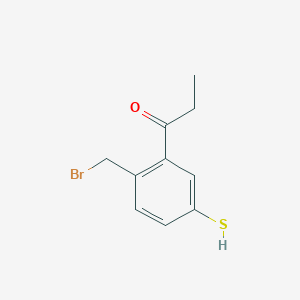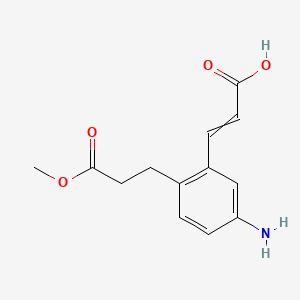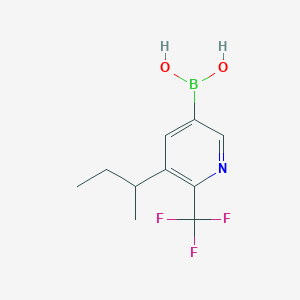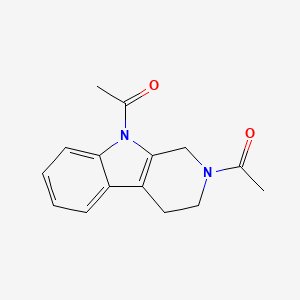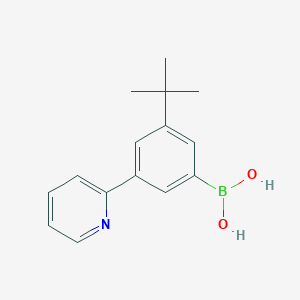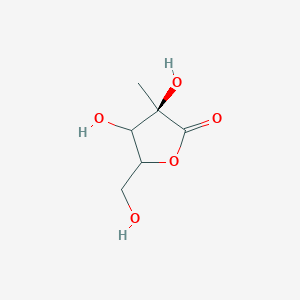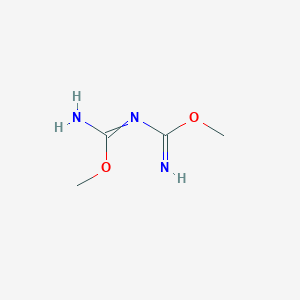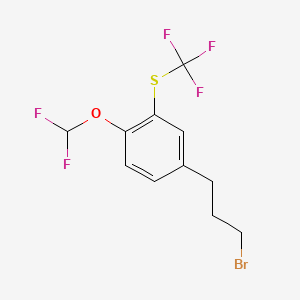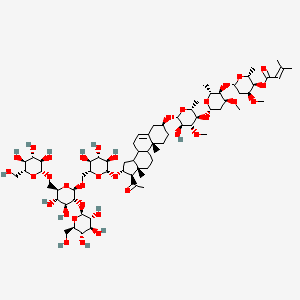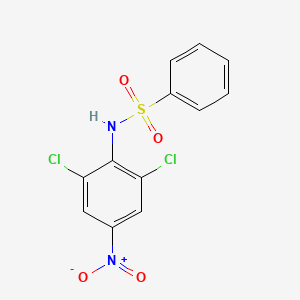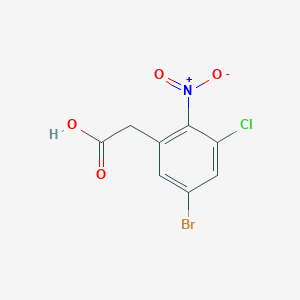
5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-: is an organic compound with the molecular formula C14H20 and a molecular weight of 188.3086 g/mol . This compound is characterized by its unique structure, which includes a decene backbone with two triple bonds and four methyl groups at positions 2, 2, 9, and 9 . The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- typically involves the use of alkyne and alkene precursors. One common method includes the coupling of propargyl and vinyl derivatives under specific conditions . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alkanes or alkenes.
Substitution: The presence of triple bonds allows for substitution reactions, where halogens or other substituents can be introduced using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, organometallic reagents, inert atmosphere.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Halogenated derivatives, organometallic compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s reactivity makes it a valuable tool in biological research, particularly in the study of enzyme mechanisms and metabolic pathways. It can be used to probe the activity of specific enzymes or to create labeled compounds for imaging studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
- 2,2,9,9-Tetramethyldec-5-ene-3,7-diyne
- 2,2,7,7-Tetramethyl-3,5-octadiyne
Comparison: Compared to similar compounds, 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- stands out due to its specific arrangement of triple bonds and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
102745-35-7 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2,2,9,9-tetramethyldec-5-en-3,7-diyne |
InChI |
InChI=1S/C14H20/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,1-6H3 |
InChI Key |
UUSGALMHPVDLPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC=CC#CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


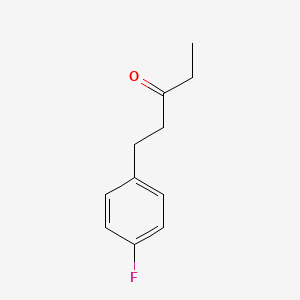
![Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate](/img/structure/B14074680.png)
